2-(4-Methoxy-2-n-octylphenyl)pyridine
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Overview
Description
2-(4-Methoxy-2-n-octylphenyl)pyridine is an organic compound with the molecular formula C20H27NO and a molecular weight of 297.44 g/mol . This compound is characterized by a pyridine ring substituted with a 4-methoxy-2-n-octylphenyl group. It is typically found in a yellow to colorless oil form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-n-octylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-n-octylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow system allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-n-octylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-(4-Methoxy-2-n-octylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-n-octylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)pyridine
- 2-(4-Octylphenyl)pyridine
- 2-(4-Methoxy-2-methylphenyl)pyridine
Uniqueness
2-(4-Methoxy-2-n-octylphenyl)pyridine is unique due to the presence of both a methoxy group and a long alkyl chain on the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C20H27NO |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4-methoxy-2-octylphenyl)pyridine |
InChI |
InChI=1S/C20H27NO/c1-3-4-5-6-7-8-11-17-16-18(22-2)13-14-19(17)20-12-9-10-15-21-20/h9-10,12-16H,3-8,11H2,1-2H3 |
InChI Key |
QITBLKQPQXPNOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
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